molecular formula C14H18O4 B1308382 Ethyl 5-(4-methoxyphenyl)-5-oxovalerate CAS No. 25305-58-2

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

Cat. No. B1308382
CAS RN: 25305-58-2
M. Wt: 250.29 g/mol
InChI Key: QQANPCGBZMJMRR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate is a chemical compound that is part of a broader class of organic molecules which often contain a methoxyphenyl group. This group is characterized by a methoxy (-OCH3) substituent attached to a phenyl ring. The presence of this functional group can influence the physical, chemical, and optical properties of the compound. Although the specific compound Ethyl 5-(4-methoxyphenyl)-5-oxovalerate is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 4-methoxyphenyl moiety, which can provide insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds with the 4-methoxyphenyl group involves various chemical reactions. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines leads to the formation of different pyrazole derivatives, indicating that the reactivity of the starting material can lead to a variety of products depending on the reaction conditions and the reactants used . Another novel heterocyclic compound containing the 4-methoxyphenyl group was synthesized using a standard method, and its structure was confirmed using FTIR spectroscopy . These studies suggest that the synthesis of compounds with the 4-methoxyphenyl group can be achieved through various synthetic routes and can yield a diverse array of structures.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl group has been analyzed using different techniques such as single-crystal X-ray diffraction (XRD) and Hirshfeld surface analysis. For example, a compound with an epoxide and a 4-methoxyphenyl group was found to have the two groups on opposite sides of a pyrrolidyl ring, indicating a specific spatial arrangement that could affect its reactivity . Another study on an oxazole derivative revealed that the compound crystallizes in a monoclinic crystal system and features intramolecular and intermolecular hydrogen bonds that stabilize its structure . These analyses demonstrate that the molecular structure of such compounds is complex and can be influenced by the presence of the 4-methoxyphenyl group.

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-methoxyphenyl group can vary widely. As seen in the synthesis of pyrazole derivatives, the starting material can undergo reactions with hydrazines to form different products, which suggests that the 4-methoxyphenyl moiety can participate in or influence various chemical reactions . The specific interactions and reactivity patterns of Ethyl 5-(4-methoxyphenyl)-5-oxovalerate would need to be studied in detail to understand its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 4-methoxyphenyl group can be determined through various analytical techniques. For instance, the optical properties of a novel heterocyclic compound were studied using UV-visible spectroscopy, revealing transparency in the visible region, which could be relevant for applications requiring light transmission . Thermal properties were assessed using thermal analysis, indicating the material's thermal stability . The crystal structure and intermolecular interactions, as analyzed by XRD and Hirshfeld surface analysis, provide further insight into the physical properties of these compounds . These studies highlight the importance of the 4-methoxyphenyl group in determining the properties of the molecules it is part of.

Scientific Research Applications

Crystal Structures and Hydrogen Bond Interactions The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was thoroughly analyzed, revealing significant roles of strong hydrogen bonds, especially involving co-crystallized water molecules, in the crystal packing (Yeong, Chia, Quah, Tan, 2018).

Molecular Packing and Supramolecular Chains In certain compounds like ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the molecular packing is influenced by specific interactions such as methine-C—H⋯O(carbonyl), leading to the formation of linear supramolecular chains (Zukerman-Schpector et al., 2017).

Biological Activities and Pharmaceutical Properties

Antimicrobial and Antioxidant Properties Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated significant antimicrobial and antioxidant activities, highlighting their potential in therapeutic applications. The docking studies and ADME results further underscore their pharmaceutical relevance (Raghavendra et al., 2016).

Anti-Proliferative and Tumor Cell Selectivity Derivatives such as 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have shown pronounced anti-proliferative activity and tumor cell selectivity. Their ability to preferentially inhibit the proliferation of specific tumor cell types while having minimal impact on other cell lines underscores their potential in targeted cancer therapies (Thomas et al., 2017).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to determine its properties, potential uses, and safety profile .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANPCGBZMJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399211
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

CAS RN

25305-58-2
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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